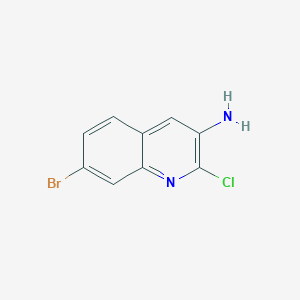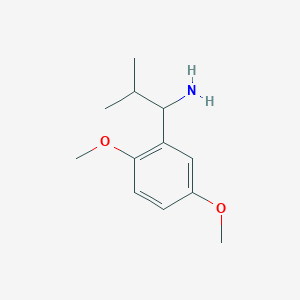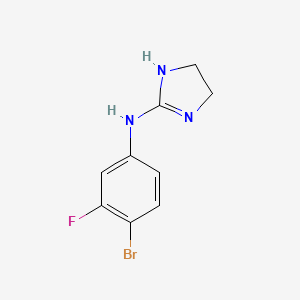
4-Aminohexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a hexane chain and a ketone group (C=O) at the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohexan-2-one can be achieved through several methods. One common approach involves the reaction of 4-aminobutan-1-ol with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitrohexan-2-one. This process uses a palladium catalyst on carbon and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 4-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or aldehydes in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-Nitrohexan-2-one.
Reduction: 4-Aminohexan-2-ol.
Substitution: 4-Acetamidohexan-2-one or 4-Iminohexan-2-one.
科学研究应用
4-Aminohexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 4-Aminohexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
相似化合物的比较
- 4-Aminohexan-2-ol
- 4-Nitrohexan-2-one
- 4-Acetamidohexan-2-one
Comparison: 4-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Aminohexan-2-ol lacks the ketone group, limiting its reactivity in certain oxidation and reduction reactions. Similarly, 4-Nitrohexan-2-one, while having a nitro group, does not possess the nucleophilic properties of the amino group, making it less versatile in substitution reactions.
属性
IUPAC Name |
4-aminohexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(7)4-5(2)8/h6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEFQUBFUCVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)


![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)






![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
